5-(3-methoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
5-(3-Methoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic core with a 3-methoxyphenyl group at position 5 and a 2-phenylethyl substituent at position 1. The methoxy group enhances electron density and influences binding interactions, while the phenylethyl moiety contributes to hydrophobic interactions with biological targets.
Properties
IUPAC Name |
5-(3-methoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-28-17-9-5-8-16(14-17)18-10-12-23-20-19(18)21(26)24-22(27)25(20)13-11-15-6-3-2-4-7-15/h2-10,12,14H,11,13H2,1H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVESAINNXZDJNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C3C(=O)NC(=O)N(C3=NC=C2)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common method includes the Pd-catalyzed direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The scalability of the Pd-catalyzed arylation method makes it suitable for industrial applications, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-methoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Key Synthetic Steps:
- Formation of Pyrimidine Core : The initial step often involves creating a pyrimidine framework through condensation reactions.
- Substitution Reactions : Subsequent steps introduce methoxy and phenylethyl groups via electrophilic aromatic substitution or nucleophilic addition.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Antimicrobial Activity
Research indicates that 5-(3-methoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibits significant antimicrobial properties. Studies have shown its effectiveness against various pathogenic bacteria by disrupting their membrane integrity and inhibiting growth.
- Mechanism : The compound interacts with bacterial membranes, leading to increased permeability and eventual cell lysis. This mechanism has been documented in several studies focusing on its action against foodborne pathogens and other resistant strains .
Anticancer Properties
In addition to its antimicrobial effects, this compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit tumor cell proliferation through multiple pathways:
- Cell Cycle Arrest : The compound appears to induce cell cycle arrest in cancer cells, preventing them from dividing.
- Apoptosis Induction : It has been shown to trigger apoptosis in certain cancer cell lines by activating intrinsic apoptotic pathways.
Case Studies
A notable study highlighted the synthesis and biological evaluation of various pyrido[2,3-d]pyrimidine derivatives, including this compound. The results indicated that these compounds possess varying degrees of antimicrobial and anticancer activities depending on their structural modifications .
Mechanism of Action
The mechanism of action of 5-(3-methoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Chloro substituents (e.g., in 5-(2-chlorophenyl)- derivatives) enhance lipophilicity and target binding in hydrophobic pockets, whereas methoxy groups (e.g., in the target compound) improve solubility and π-π stacking interactions .
- Core Heterocycle Variations: Thieno[2,3-d]pyrimidines (e.g., ) exhibit stronger antimicrobial activity compared to pyrido[2,3-d]pyrimidines, likely due to sulfur’s electronegativity enhancing membrane penetration .
- Substituent Positioning : Methoxy groups at the 3-position (meta) on phenyl rings (as in the target compound) optimize steric compatibility with enzyme active sites compared to para-substituted analogs .
Pharmacokinetic and Physicochemical Properties
| Parameter | Target Compound | 5-(2-Chlorophenyl)-1,3-dimethyl Analog | Thieno[2,3-d]pyrimidine Derivative |
|---|---|---|---|
| LogP | 3.2 (moderate lipophilicity) | 4.1 (high lipophilicity) | 2.8 (balanced solubility) |
| Solubility (DMSO) | 12 mM | 8 mM | 15 mM |
| Melting Point | 215–218°C | 230–235°C | 198–202°C |
| HOMO-LUMO Gap | 3.9 eV (calculated) | 4.2 eV | 3.5 eV (higher reactivity) |
Data derived from computational modeling and experimental analyses .
Notable Trends:
- Thieno[2,3-d]pyrimidines exhibit narrower HOMO-LUMO gaps, correlating with enhanced reactivity and bioactivity in electrophilic interactions .
- Chlorophenyl-substituted derivatives display higher melting points due to stronger intermolecular halogen bonding .
Research Findings and Mechanistic Insights
- Comparatively, 5-(2-chlorophenyl)- analogs inhibit cyclin-dependent kinases (CDKs) with IC₅₀ values of 0.8–1.2 µM .
- Antimicrobial Efficacy: Thieno[2,3-d]pyrimidines (e.g., 5-methyl-6-(2-methylthiazol-4-yl)- derivatives) show MIC values of 4 µg/mL against S. aureus, outperforming pyrido-core analogs (MIC >16 µg/mL) due to thiazole-mediated membrane disruption .
- Enzyme Inhibition: Methoxy-substituted pyrido[2,3-d]pyrimidines demonstrate selective inhibition of adenosine kinase (Ki = 0.3 µM) compared to ethoxy-substituted variants (Ki = 1.1 µM), highlighting substituent-driven selectivity .
Biological Activity
5-(3-methoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound that belongs to the class of pyrido[2,3-d]pyrimidines, which have garnered attention for their diverse biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves multi-step chemical reactions. For instance, the compound can be synthesized using a combination of pyrimidine and phenyl derivatives through cyclization reactions. The synthetic routes often include the use of various catalysts and conditions that facilitate the formation of the pyrido structure.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies. Key areas of exploration include:
- Antitumor Activity : Several derivatives of pyrido[2,3-d]pyrimidines have shown promising results in inhibiting cancer cell proliferation. For example, compounds similar to 5-(3-methoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine have demonstrated cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) cells .
- Kinase Inhibition : This compound has been investigated for its potential as an inhibitor of eukaryotic elongation factor-2 kinase (eEF-2K). In vitro studies have shown that certain analogs exhibit significant inhibitory activity with IC50 values in the low micromolar range . The mechanism involves the disruption of protein synthesis pathways critical for cancer cell survival.
Table 1: Biological Activities of Pyrido[2,3-d]pyrimidine Derivatives
| Compound Name | Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Compound 6 | eEF-2K Inhibitor | eEF-2K | 0.420 | |
| Compound B1 | Antitumor Activity | EGFR Kinase | 0.013 | |
| Compound 9 | eEF-2K Inhibitor | eEF-2K | 0.930 |
Case Studies
- Inhibition of eEF-2K : A study conducted on a series of pyrido[2,3-d]pyrimidine derivatives revealed that compound 6 significantly inhibited eEF-2K activity in MDA-MB-231 cells. The inhibition was assessed through radioactive assays measuring ATP incorporation into peptide substrates .
- Anticancer Efficacy : Another investigation demonstrated that compounds derived from pyrido[2,3-d]pyrimidines exhibited potent antitumor effects against various cell lines. Specifically, compounds were tested for their ability to inhibit cell proliferation and induce apoptosis in cancer cells .
The biological activity of this compound is primarily attributed to its interaction with key enzymes involved in cellular signaling pathways. The inhibition of kinases such as eEF-2K disrupts protein synthesis and promotes apoptotic pathways in cancer cells.
Q & A
Q. Table 1: Substituent Impact on Biological Activity
Advanced: How do substituents on the pyrido[2,3-d]pyrimidine core influence the compound's interaction with biological targets, and what methodologies are used to validate these effects?
Methodological Answer:
Electronic Effects : Methoxy groups (-OCH₃) donate electrons, enhancing π-π stacking with aromatic residues in enzyme active sites. Chloro groups (-Cl) withdraw electrons, altering binding kinetics .
Steric Effects : Bulky substituents (e.g., phenylethyl) may hinder access to hydrophobic pockets, validated via X-ray co-crystallography .
Validation Techniques :
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity changes with substituent modifications.
- Enzyme Inhibition Assays : Measures IC₅₀ shifts using fluorogenic substrates .
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) to assess enthalpy/entropy contributions .
Advanced: What computational approaches are recommended for predicting reaction pathways and optimizing synthetic routes?
Methodological Answer:
Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways .
Machine Learning (ML) : Train models on reaction databases to predict optimal solvents/catalysts for novel analogs .
Reaction Path Sampling : Algorithms like Nudged Elastic Band (NEB) to explore alternative mechanisms and reduce trial-and-error experimentation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
